molecular formula C21H32ClN3O4 B1680569 Revexepride CAS No. 219984-49-3

Revexepride

Cat. No.: B1680569
CAS No.: 219984-49-3
M. Wt: 425.9 g/mol
InChI Key: FOUUNSGQVBGYQM-SUMWQHHRSA-N
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Preparation Methods

The synthesis of revexepride involves several steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the compound is known to be synthesized through a series of organic reactions involving selective activation and functional group transformations .

Chemical Reactions Analysis

Revexepride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. Conditions vary depending on the desired reaction and product.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Revexepride has several scientific research applications:

Mechanism of Action

Revexepride exerts its effects by selectively activating the 5-HT4 receptors, which are involved in regulating gastrointestinal motility. The activation of these receptors enhances the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract. This leads to improved gastric emptying and reduced symptoms of GERD .

Comparison with Similar Compounds

Revexepride is unique among 5-HT4 receptor agonists due to its high selectivity and efficacy. Similar compounds include:

This compound stands out for its targeted action and potential therapeutic benefits in treating GERD, making it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

4-amino-5-chloro-N-[[(3S,4S)-3-hydroxy-1-(3-methoxypropyl)piperidin-4-yl]methyl]-2,2-dimethyl-3H-1-benzofuran-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32ClN3O4/c1-21(2)10-15-18(23)16(22)9-14(19(15)29-21)20(27)24-11-13-5-7-25(12-17(13)26)6-4-8-28-3/h9,13,17,26H,4-8,10-12,23H2,1-3H3,(H,24,27)/t13-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUUNSGQVBGYQM-SUMWQHHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NCC3CCN(CC3O)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(O1)C(=CC(=C2N)Cl)C(=O)NC[C@@H]3CCN(C[C@H]3O)CCCOC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176429
Record name Revexepride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219984-49-3
Record name Revexepride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219984493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revexepride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVEXEPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C63R2Y02M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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